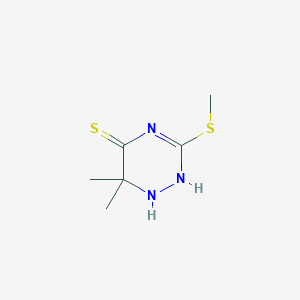
6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring fused with a thione group and a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst. This reaction leads to the formation of the triazine ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the derivative used .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazine core but differ in the substituents and additional ring structures.
1,3,4-Thiadiazoles: These compounds have a similar sulfur-containing ring but differ in the nitrogen arrangement and substituents.
Uniqueness
6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione is unique due to its specific combination of functional groups and ring structure
Propiedades
Número CAS |
59153-11-6 |
|---|---|
Fórmula molecular |
C6H11N3S2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
6,6-dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C6H11N3S2/c1-6(2)4(10)7-5(11-3)8-9-6/h9H,1-3H3,(H,7,8,10) |
Clave InChI |
JUSUEUBWBJMRGE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=S)N=C(NN1)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















